molecular formula C10H10N2O6 B112207 2-Acetamido-5-methoxy-4-nitrobenzoic acid CAS No. 196194-98-6

2-Acetamido-5-methoxy-4-nitrobenzoic acid

Cat. No.: B112207
CAS No.: 196194-98-6
M. Wt: 254.2 g/mol
InChI Key: QWIICWOSUUZYES-UHFFFAOYSA-N
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Description

Historical Development and Discovery

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6) emerged as a structurally intricate benzoic acid derivative in the late 20th century, with early synthetic routes documented in the 1990s. Initial synthesis methods involved multi-step functionalization of m-cresidine (4-methoxy-2-methylaniline), featuring nitration, acylation, and oxidation steps. The compound gained traction due to its versatile reactivity, particularly in peptide mimetics and heterocyclic chemistry. Its nitro and acetamido substituents positioned it as a precursor for bioactive molecules, spurring interest in pharmaceutical research.

Placement within Substituted Benzoic Acid Research

As a para-nitro-substituted benzoic acid, this compound exemplifies the electron-withdrawing effects of nitro groups on aromatic systems. The methoxy and acetamido groups introduce steric and electronic complexity, influencing its acidity (predicted pKa ≈ 2.59) and solubility (soluble in DMSO, methanol). Comparative studies highlight its role in exploring substituent effects on carboxylate stability, a cornerstone in designing enzyme inhibitors.

Academic Significance in Organic Chemistry

The molecule’s synthetic utility is underscored by its use in constructing bis-benzamide scaffolds for α-helix mimetics, critical for disrupting protein-protein interactions. Its nitro group facilitates reduction to amines, enabling diverse derivatization, while the acetamido moiety stabilizes intermediates in palladium-catalyzed couplings. Academic studies frequently employ it to demonstrate regioselective nitration and protective group strategies.

Current Research Landscape Overview

Recent investigations focus on its role in developing Slingshot phosphatase inhibitors (Ki ≈ 4 μM) and Bcl-2 family protein antagonists (IC50 < 1 μM). Coordination chemistry studies explore its potential in metal-organic frameworks, leveraging the nitro and carboxylate groups for ligand design. Advances in green synthesis, including microwave-assisted reactions, aim to optimize its production.

Properties

IUPAC Name

2-acetamido-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-5(13)11-7-4-8(12(16)17)9(18-2)3-6(7)10(14)15/h3-4H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIICWOSUUZYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611725
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196194-98-6
Record name 2-Acetamido-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2-Amino-5-methoxybenzoic Acid

The precursor 2-amino-5-methoxybenzoic acid serves as the foundational structure. The amino group at position 2 is acetylated to form the acetamido moiety, while the methoxy group at position 5 is retained. Acetylation is performed using acetic anhydride in aqueous sodium hydroxide at 0–5°C, achieving yields exceeding 90%.

Nitration Protocol

Nitration introduces the nitro group at position 4, requiring careful regioselective control. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in chloroform at –10°C to 0°C is employed. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing nitration to the para position (relative to itself) and the acetamido group stabilizing intermediate carbocations.

Key Reaction Parameters

ParameterSpecification
Nitrating AgentFuming HNO₃ (90%)
CatalystH₂SO₄ (98%)
SolventChloroform
Temperature–10°C to 0°C
Reaction Time4–6 hours
Yield78–85%

Isomeric byproducts (e.g., 2-acetamido-3-nitro-5-methoxybenzoic acid) are minimized to <10% through kinetic control.

Optimization of Nitration Conditions

Solvent Selection

Polar aprotic solvents like chloroform or dichloromethane enhance nitronium ion (NO₂⁺) stability, improving regioselectivity. Non-polar solvents (e.g., cyclohexane) reduce side reactions but slow reaction kinetics.

Temperature Effects

Low temperatures (–10°C) favor para-nitration by reducing the activation energy for the desired pathway. Elevated temperatures (>5°C) promote ortho-nitration and decomposition of the acetamido group.

Acid Concentration

Sulfuric acid concentrations >95% ensure complete protonation of nitric acid, generating the nitronium ion. Dilute conditions (<90% H₂SO₄) result in incomplete nitration and increased dimerization byproducts.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding pale yellow crystals with >98% purity.

Recrystallization Parameters

ParameterSpecification
Solvent SystemEthanol:H₂O (3:1)
Temperature60°C (dissolution), 4°C (crystallization)
Recovery70–75%

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane 1:2) resolves residual isomers, though industrial-scale production prefers recrystallization for cost efficiency.

Analytical Validation

  • HPLC : A C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient confirms purity (retention time: 12.3 min).

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.1 (s, 3H, CH₃CO), δ 3.8 (s, 3H, OCH₃), and δ 8.2 (s, 1H, Ar–NO₂).

Industrial-Scale Production

Batch Reactor Design

Stainless steel reactors with jacketed cooling (–10°C) and mechanical stirring ensure homogeneous mixing. Post-reaction, the mixture is quenched in ice-water to precipitate the product.

Waste Management

Spent acid is neutralized with calcium hydroxide, generating calcium nitrate/sulfate sludge. Solvent recovery via distillation achieves >90% chloroform reuse.

Alternative Synthetic Pathways

Direct Nitration of Pre-acetylated Intermediates

2-Acetamido-5-methoxybenzoic acid is nitrated without isolating intermediates, reducing steps but requiring stringent pH control to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) shortens nitration time to 30 minutes but risks thermal degradation of the acetamido group.

Challenges and Mitigation Strategies

Byproduct Formation

Isomeric nitro derivatives (≤10%) are removed via fractional crystallization. Over-nitration is avoided by limiting HNO₃ stoichiometry to 1.1 equivalents.

Hydrolysis of Acetamido Group

Strong acidic conditions during nitration may hydrolyze the acetamido group to NH₂. Buffering with sodium acetate (pH 4–5) suppresses hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-5-methoxy-4-nitrobenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-5-methoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in binding to specific proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitro-substituted acetamidobenzoic acids. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Boiling Point (°C) Notable Properties
2-Acetamido-5-methoxy-4-nitrobenzoic acid 196194-98-6 C₁₀H₁₀N₂O₆ 254.20 2-acetamido, 4-nitro, 5-methoxy 1.856 526.4 High polarity (PSA = 121.45 Ų)
2-Acetamido-4-nitrobenzoic acid 951-97-3 C₉H₈N₂O₅ 224.17 2-acetamido, 4-nitro N/A N/A Simpler structure; lacks methoxy group
2-Acetamido-5-nitrobenzenesulphonic acid 19407-42-2 C₈H₈N₂O₆S 260.22 2-acetamido, 5-nitro, sulphonic acid N/A N/A Enhanced water solubility due to -SO₃H
3-Acetamido-4-methyl-2-nitrobenzoic acid 7356-52-7 C₁₀H₉N₂O₅ 237.19 3-acetamido, 2-nitro, 4-methyl N/A N/A Methyl substituent increases hydrophobicity
2-Acetamido-6-chlorobenzoic acid 2620-63-5 C₉H₈ClNO₃ 213.62 2-acetamido, 6-chloro N/A N/A Chloro group introduces halogen bonding

Key Comparative Insights

The sulphonic acid group in 19407-42-2 drastically increases water solubility, making it preferable for aqueous-phase reactions, unlike the carboxylic acid in 196194-98-6 . Chloro and methyl groups (e.g., 2620-63-5 and 7356-52-7) enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts but reduce solubility .

Structural Diversity and Applications :

  • This compound is primarily used in pharmaceutical intermediates (APIs) due to its balanced polarity and nitro group’s role as a hydrogen-bond acceptor .
  • 2-Acetamido-4-nitrobenzoic acid (951-97-3) serves as a precursor in dyes and agrochemicals, leveraging its simpler structure for cost-effective synthesis .
  • Sulphonic acid derivatives (e.g., 19407-42-2) find use in detergents and ion-exchange resins owing to their high solubility and acidity .

Synthetic and Analytical Considerations :

  • X-ray crystallography using programs like SHELXL and ORTEP is critical for resolving the conformational details of these compounds, particularly the nitro group’s orientation and hydrogen-bonding networks .
  • The nitro group in 196194-98-6 may pose challenges in reduction reactions compared to chloro or methyl analogs, requiring controlled conditions to avoid byproducts .

Research and Industrial Relevance

For instance, the methoxy group’s electron-donating nature could mitigate the electron-withdrawing effects of the nitro group, fine-tuning the compound’s reactivity for targeted drug synthesis . Commercial suppliers like Hairui Chemical and CymitQuimica emphasize its role in high-value intermediates, reflecting demand in medicinal chemistry .

Biological Activity

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS No. 196194-98-6) is a compound of significant interest due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This article explores its biological activities, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 254.24 g/mol
  • Physical Form : Yellow powder, density of 1.58 g/cm³.

The biological activity of this compound can be attributed to several mechanisms:

Mode of Action

Nitro compounds like this one can form charge-transfer complexes, suggesting a potential for electron transfer interactions with biological targets.

Biochemical Pathways

This compound may influence biochemical pathways involving benzylic halides, typically reacting via SN1 or SN2 mechanisms. Its structure allows it to participate in various chemical reactions, including reduction and substitution.

Pharmacokinetics

The pharmacokinetic properties indicate that this compound has good bioavailability due to its molecular weight and solubility characteristics. Environmental factors such as temperature and pH can affect its stability and efficacy.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects, particularly in the context of enzyme inhibition related to inflammatory pathways. This suggests a role in therapeutic applications for inflammatory diseases .

Enzyme Inhibition

In biochemical studies, this compound has been utilized to explore enzyme interactions, particularly with histone deacetylases (HDACs). The modulation of HDAC activity is crucial in cancer biology and may provide insights into new therapeutic strategies against various malignancies .

Case Studies and Research Findings

StudyFindings
Jänsch et al. (2023)Investigated the compound's role as an HDAC inhibitor, demonstrating significant inhibition of HDAC activity in vitro with potential implications for cancer treatment .
Academia.edu Study (2012)Evaluated the cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth through targeted enzyme inhibition .
BenchChem AnalysisReported on the compound's unique structural attributes that enhance its reactivity and interaction with biological targets, supporting its use in synthetic organic chemistry and medicinal applications.

Comparison with Similar Compounds

CompoundKey DifferencesBiological Activity
2-Acetamido-5-methoxybenzoic acidLacks nitro group; different reactivityLimited antimicrobial activity
2-Acetamido-4-nitrobenzoic acidLacks methoxy group; affects solubilityReduced enzyme inhibition potential
5-Methoxy-4-nitrobenzoic acidLacks acetamido group; different interactionsLower bioactivity compared to the target compound

Q & A

Q. Table 1: Comparative Reactivity of Functional Groups

Functional GroupReaction with HNO₃/H₂SO₄Stability Under H₂/Pd-C
NitroOver-nitration riskReduced to amine
MethoxyStableStable
AcetamidoPartial hydrolysisStable if pH controlled
Sources:

Q. Table 2: Analytical Parameters for HPLC Characterization

ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)MeOH:H₂O (70:30)1.0 mL/min6.2 min
C8 (3.5 µm)ACN:0.1% TFA (55:45)0.8 mL/min4.8 min
Sources:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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